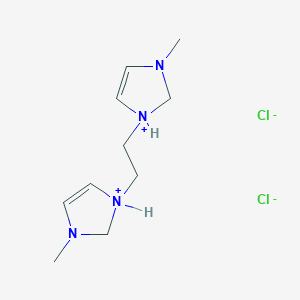
1,8-bis(6-methylpyren-1-yl)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-bis(6-methylpyren-1-yl)pyrene is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its unique structure, which consists of two 6-methylpyrene units attached to a central pyrene core at the 1 and 8 positions. The compound’s extended conjugation and rigid structure make it an interesting subject for research in various scientific fields, including materials science, organic electronics, and photophysics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-bis(6-methylpyren-1-yl)pyrene typically involves the functionalization of pyrene derivatives. One common method is the bromination of pyrene to form 1,8-dibromopyrene, followed by a coupling reaction with 6-methylpyrene . The reaction conditions often include the use of a palladium catalyst and a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions for larger-scale reactions, ensuring efficient purification processes, and implementing safety measures to handle the potentially hazardous reagents and conditions used in the synthesis .
化学反応の分析
Types of Reactions
1,8-bis(6-methylpyren-1-yl)pyrene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-rich nature of the pyrene core, it can participate in EAS reactions, such as bromination and nitration.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) can be used for bromination reactions.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields bromopyrene derivatives, while oxidation can produce pyrenequinones .
科学的研究の応用
1,8-bis(6-methylpyren-1-yl)pyrene has several scientific research applications, including:
Organic Electronics: The compound’s extended conjugation and photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: Its rigid structure and ability to form stable films make it useful in the development of new materials for electronic and optoelectronic applications.
Photophysics: The compound’s fluorescence properties are of interest for studying energy transfer processes and developing fluorescent probes.
Environmental Studies: Pyrene derivatives, including this compound, are studied for their environmental impact and potential use in pollution monitoring.
作用機序
The mechanism of action of 1,8-bis(6-methylpyren-1-yl)pyrene is primarily related to its electronic structure and ability to participate in π-π interactions. The compound’s extended conjugation allows for efficient absorption and emission of light, making it useful in photophysical applications . Additionally, its ability to undergo electrophilic aromatic substitution reactions is due to the electron-rich nature of the pyrene core, which activates the compound towards such reactions .
類似化合物との比較
Similar Compounds
1,6-bis(6-methylpyren-1-yl)pyrene: Similar to 1,8-bis(6-methylpyren-1-yl)pyrene but with substituents at the 1 and 6 positions.
1,3,6,8-tetrasubstituted pyrenes: These compounds have substituents at all four positions and exhibit different electronic and photophysical properties compared to disubstituted pyrenes.
2,7-disubstituted pyrenes: These derivatives have substituents at the 2 and 7 positions and show different reactivity and properties due to the different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The placement of the substituents at the 1 and 8 positions allows for distinct π-π interactions and photophysical behavior compared to other pyrene derivatives .
特性
CAS番号 |
797057-75-1 |
|---|---|
分子式 |
C50H30 |
分子量 |
630.8 g/mol |
IUPAC名 |
1,8-bis(6-methylpyren-1-yl)pyrene |
InChI |
InChI=1S/C50H30/c1-27-3-5-29-15-23-41-37(21-13-33-9-17-35(27)45(29)47(33)41)39-19-11-31-7-8-32-12-20-40(44-26-25-43(39)49(31)50(32)44)38-22-14-34-10-18-36-28(2)4-6-30-16-24-42(38)48(34)46(30)36/h3-26H,1-2H3 |
InChIキー |
MYRAOZJLRMDCKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=C6C=CC7=C(C=CC8=C7C6=C(C=C8)C=C5)C9=C1C=CC2=C3C1=C(C=CC3=C(C=C2)C)C=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B15160601.png)



![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)

![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)

![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)



